5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid
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Overview
Description
5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid is a complex organic compound with the molecular formula C11H15NO3S and a molecular weight of 241.31 g/mol . This compound is part of the indole derivatives family, which are known for their significant biological activities and presence in various natural products and pharmaceuticals .
Preparation Methods
The synthesis of 5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid . The resulting intermediate undergoes further cyclization and functionalization to form the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of specific solvents and catalysts .
Chemical Reactions Analysis
5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Scientific Research Applications
5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the disruption of cellular processes .
Comparison with Similar Compounds
5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-carboxylic acid: Known for its role in plant growth regulation and potential anticancer properties.
Indole-3-acetic acid: A well-known plant hormone involved in cell elongation and division.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation.
The uniqueness of this compound lies in its specific structural features and the presence of the thiazolo ring, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
5-oxo-2,3,6,6a,7,8,9,10-octahydro-[1,3]thiazolo[2,3-i]indole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c13-9-5-7-3-1-2-4-11(7)12(9)8(6-16-11)10(14)15/h7-8H,1-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUGRKJHDQXGDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC23C(C1)CC(=O)N2C(CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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